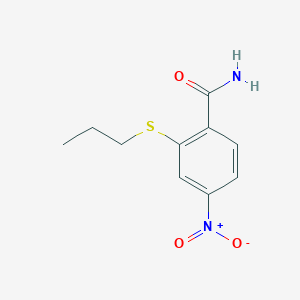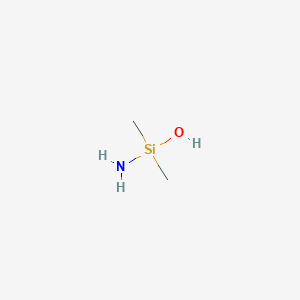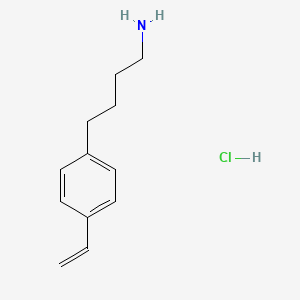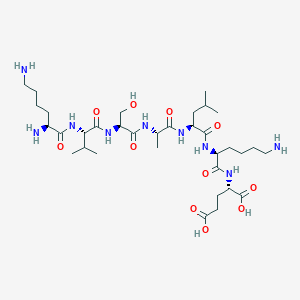
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole is a complex organic compound characterized by the presence of both trichloromethyl and trifluoromethyl groups attached to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require elevated temperatures or the presence of catalysts .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzimidazole derivatives .
Scientific Research Applications
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific chemical resistance and stability .
Mechanism of Action
The mechanism of action of 2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole involves its interaction with molecular targets through its electron-withdrawing groups. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s stability and reactivity are influenced by the trifluoromethyl and trichloromethyl groups, which play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group but differs in its core structure.
Trifluoromethylbenzenes: Similar in having trifluoromethyl groups but lack the benzimidazole core
Uniqueness
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole is unique due to the combination of trichloromethyl and trifluoromethyl groups on a benzimidazole core. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
827042-56-8 |
|---|---|
Molecular Formula |
C10H3Cl3F6N2 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-(trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H3Cl3F6N2/c11-8(12,13)7-20-5-2-3(9(14,15)16)1-4(6(5)21-7)10(17,18)19/h1-2H,(H,20,21) |
InChI Key |
OHVSFRKUNPGVHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)N=C(N2)C(Cl)(Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione](/img/structure/B14227428.png)
![2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227436.png)
![Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol](/img/structure/B14227452.png)
![2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14227456.png)

![2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene](/img/structure/B14227465.png)


![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14227491.png)





